Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- is a chemical compound derived from piperazine, a six-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders and as an anthelmintic agent. The structure incorporates a 1,2,4-oxadiazole moiety, which is recognized for enhancing biological activity and specificity.
Piperazine derivatives are classified as heterocyclic compounds due to the presence of nitrogen atoms in the ring structure. They are further categorized as pharmacologically active agents, often utilized in the formulation of medications for treating parasitic infections and psychiatric disorders.
The synthesis of Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- typically involves multi-step organic reactions. A common method includes:
The synthesis may employ various catalysts such as palladium or copper to enhance reaction efficiency and yield. Reaction conditions often include elevated temperatures and specific solvent systems to optimize the formation of desired products.
The molecular structure of Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- features a piperazine core linked to a substituted oxadiazole:
The molecular formula can be represented as . The compound's molecular weight is approximately 244.30 g/mol.
Piperazine derivatives undergo various chemical reactions that can modify their structure and enhance their biological activity:
Reactions are often monitored using techniques such as thin-layer chromatography to assess the progress and purity of products. Solvent choice and reaction temperature are critical parameters influencing yields.
The mechanism of action for Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- primarily involves its interaction with biological targets such as neurotransmitter receptors or enzymes related to parasitic survival:
Studies indicate that piperazine derivatives can exhibit selective binding affinities for specific receptors, which correlates with their pharmacological effects .
Piperazine derivatives typically possess the following physical characteristics:
The chemical properties include:
Relevant data indicates that these properties contribute to their utility in pharmaceutical applications .
Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- has several applications:
1,2,4-Oxadiazoles are nitrogen-oxygen heterocycles valued for metabolic stability, moderate lipophilicity, and capacity to serve as ester or amide bioisosteres. Their presence in drug candidates enhances resistance to enzymatic degradation while enabling precise hydrogen-bonding interactions with biological targets. The 3-methylphenyl substitution at the oxadiazole’s 5-position—as seen in the subject compound—augments π-stacking potential in hydrophobic binding pockets. Historically, oxadiazoles contribute to CNS permeability and GPCR modulation, evidenced by their role in compounds like the mGluR5 antagonist MTEP [5]. Their synthetic versatility further supports incorporation into complex hybrids, enabling rapid exploration of structure-activity relationships (SAR) around the heterocycle’s periphery [1].
Piperazine remains a cornerstone scaffold in neuropharmacology and oncology due to its conformational flexibility, basic nitrogen atoms (pKₐ ~9.5), and capacity for diverse substitution patterns. In the subject compound, the piperazine ring enables salt formation for solubility optimization and serves as a vector for interacting with aspartate or glutamate residues in target proteins. Notably, derivatives like 1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine (CAS sc-331973) demonstrate piperazine’s adaptability, where N-substitution with oxadiazole-containing aryl groups yields compounds with nanomolar receptor affinities [4]. This scaffold’s protonation state also influences blood-brain barrier penetration—a critical attribute for CNS-targeted therapeutics [4] [8].
Hybridization of oxadiazole and piperazine aims to exploit synergistic pharmacophoric effects: the oxadiazole confers metabolic robustness and ligand efficiency, while the piperazine enhances solubility and provides a synthetic handle for target-specific diversification. For instance, compounds like 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-4-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine (ChemSpider ID 29989813) illustrate how piperazine N-alkylation with complementary heterocycles expands target profiles toward kinase or receptor modulation [3]. The subject compound’s ethyl linker between oxadiazole and piperazine balances conformational freedom with rigidity, potentially optimizing fit into allosteric sites of neurological targets like mGluR5 or σ-receptors [5].
Oxadiazole pharmacophores underpin several clinical agents, validating their therapeutic utility:
These agents highlight the motif’s versatility across target classes. Newer hybrids like 4-[5-(5-{[4-(4-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine (EVT-2881454) extend this legacy into kinase and neurotransmitter receptor modulation, demonstrating enhanced selectivity over first-generation compounds [8].
Despite advances, critical gaps persist for oxadiazole-piperazine hybrids:
Table 1: Core Physicochemical Properties of Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₁₆N₄O | PubChemLite [1] |
SMILES | CC₁=NOC(=N₁)C(C)N₂CCNCC₂ | PubChemLite [1] |
InChIKey | RNZABCDPRFSXQG-UHFFFAOYSA-N | PubChemLite [1] |
Monoisotopic Mass | 196.132 g/mol | PubChemLite [1] |
Predicted CCS (Ų) [M+H]+ | 146.1 | PubChemLite [1] |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8